![molecular formula C20H22IN B11929982 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide: is a synthetic organic compound with the molecular formula C20H22N and a molecular weight of 403.3 g/mol . This compound is part of the benzo[e]indole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated using methyl iodide to introduce the methyl groups at the 1 and 2 positions.
Pent-4-ynyl Substitution: The pent-4-ynyl group is introduced through a Sonogashira coupling reaction, where the indole derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Iodide Salt: Finally, the compound is converted to its iodide salt form by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like cyanide or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium cyanide, sodium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the iodide ion.
Aplicaciones Científicas De Investigación
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide can be compared with other similar compounds, such as:
1,1,2-Trimethyl-1H-benzo[e]indole: Similar structure but lacks the pent-4-ynyl group, resulting in different chemical properties and applications.
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide: Contains an additional methyl group, leading to variations in reactivity and biological activity.
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide: Substituted with an ethyl group instead of the pent-4-ynyl group, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propiedades
Fórmula molecular |
C20H22IN |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-3-pent-4-ynylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C20H22N.HI/c1-5-6-9-14-21-15(2)20(3,4)19-17-11-8-7-10-16(17)12-13-18(19)21;/h1,7-8,10-13H,6,9,14H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
QIYYGEMDTWHZPO-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCC#C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


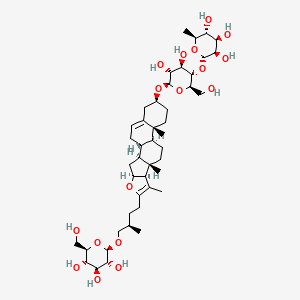
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)


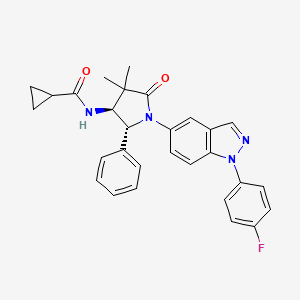
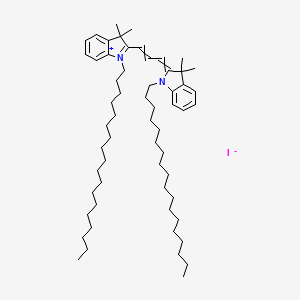
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
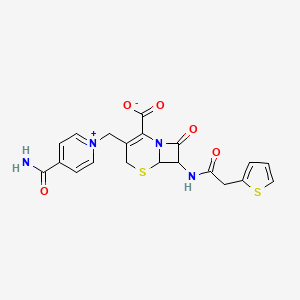
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)
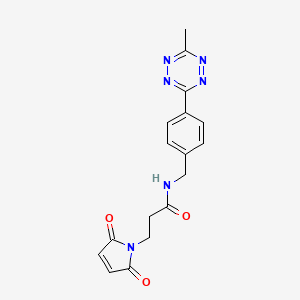

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)


